[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide
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Overview
Description
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions The reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamino groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of certain cancers and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with similar structural features.
4,6-Dichloro-1,3,5-triazin-2-amine: A triazine compound with different substituents.
2-Amino-4,6-dichloropyrimidine: A pyrimidine derivative with structural similarities.
Uniqueness
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide stands out due to its unique combination of dimethylamino and methylcyanamide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules further enhances its utility in scientific research.
Properties
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7/c1-14(2)7-11-8(15(3)4)13-9(12-7)16(5)6-10/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQRPCWWIOOSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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